molecular formula C26H19F2N5O3 B2945818 N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1032002-43-9

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide

Katalognummer B2945818
CAS-Nummer: 1032002-43-9
Molekulargewicht: 487.467
InChI-Schlüssel: UFLILSYFERFWJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation.

Wirkmechanismus

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins play a crucial role in the regulation of gene expression by binding to acetylated lysine residues on histones. BET proteins are involved in the transcriptional activation of genes associated with cancer and inflammation. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide inhibits the binding of BET proteins to chromatin, resulting in the downregulation of genes associated with cancer and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to have biochemical and physiological effects in preclinical studies. In cancer models, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. In these models, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to reduce inflammation, cytokine production, and immune cell infiltration.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the BET family of proteins, which reduces the risk of off-target effects. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown promising results in preclinical studies, making it a potential candidate for further development. However, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the development of N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the development of combination therapies with other anti-cancer or anti-inflammatory agents. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown promising results in preclinical studies of hematological malignancies, and further studies are needed to determine its potential therapeutic applications in these diseases. Additionally, N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to have anti-viral effects, and further studies are needed to explore its potential as an anti-viral agent.

Synthesemethoden

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide was synthesized using a one-pot, three-step reaction sequence. The first step involved the reaction of 2,4-dimethoxybenzaldehyde with 2-pyrrolidin-1-ylpyrimidine in the presence of potassium carbonate and DMF to form the intermediate compound. The intermediate was then reacted with 3-bromoaniline in the presence of cesium carbonate and DMF to form the final product. The synthesis of N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide was reported by researchers at Janssen Research and Development.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been studied extensively for its potential therapeutic applications in cancer and inflammation. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has been shown to inhibit the binding of BET proteins to chromatin, resulting in the downregulation of genes associated with cancer and inflammation. Preclinical studies have shown promising results in various cancer models, including hematological malignancies, prostate cancer, and lung cancer. N-(2,4-dimethoxybenzyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide has also shown anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.

Eigenschaften

IUPAC Name

N-(3,5-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2N5O3/c1-14-3-6-16(7-4-14)24-31-26(36-32-24)21-12-33(25-20(23(21)35)8-5-15(2)29-25)13-22(34)30-19-10-17(27)9-18(28)11-19/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLILSYFERFWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.